2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol
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Overview
Description
2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol is a chemical compound known for its significant role in the pharmaceutical industry. It is a derivative of piperazine and is structurally related to cetirizine, a well-known antihistamine. This compound is characterized by the presence of a chlorophenyl group and a phenylmethyl group attached to a piperazine ring, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of antihistamines and other therapeutic agents.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar structure but different pharmacokinetic properties.
Levocetirizine: The active enantiomer of cetirizine, known for its higher potency and fewer side effects.
Hydroxyzine: A first-generation antihistamine that is metabolized into cetirizine in the body.
Uniqueness
2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to interact with histamine H1 receptors with high specificity makes it a valuable compound in the treatment of allergic conditions .
Properties
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASXXNYJHWVQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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